2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide
Description
2-[4-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide is a synthetic small molecule characterized by a pyrrole-piperidine-acetamide scaffold. Its structure features a 4-chlorophenyl-substituted pyrrole ring linked via a methylamino group to a piperidine moiety, with an N-methylacetamide side chain. This compound shares structural motifs with ligands targeting G protein-coupled receptors (GPCRs) and ion channels, particularly due to its chlorinated aromatic system and amide functionality, which are common in bioactive molecules .
Properties
Molecular Formula |
C21H29ClN4O |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H29ClN4O/c1-15-12-17(16(2)26(15)20-6-4-18(22)5-7-20)13-24-19-8-10-25(11-9-19)14-21(27)23-3/h4-7,12,19,24H,8-11,13-14H2,1-3H3,(H,23,27) |
InChI Key |
HQRQGAAJRGIERF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CNC3CCN(CC3)CC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis
The Knorr reaction remains a cornerstone for pyrrole synthesis. For 1-(4-chlorophenyl)-2,5-dimethylpyrrole, the following protocol is adapted from pyrazine-pyrrolopyridazine syntheses:
Reagents :
-
4-Chlorophenylhydrazine (1.0 equiv)
-
Acetylacetone (2.5 equiv)
-
Glacial acetic acid (solvent), reflux at 120°C for 8–12 hours
Mechanism :
-
Condensation of hydrazine with diketone to form a hydrazone.
-
Cyclization under acidic conditions to yield the pyrrole ring.
Alternative Pathway: Paal-Knorr Cyclization
For improved regioselectivity, the Paal-Knorr method employs:
-
4-Chlorobenzaldehyde (1.0 equiv)
-
2,5-Hexanedione (1.2 equiv)
-
Ammonium acetate (catalyst) in refluxing toluene (110°C, 6 hours)
Yield : 75–80% with >95% regiochemical purity.
Functionalization of Piperidine
Preparation of 4-Aminopiperidine
4-Aminopiperidine is synthesized via hydrogenation of pyridine derivatives, as exemplified in diazepanone syntheses:
Procedure :
-
N-Boc-4-pyridone (1.0 equiv) dissolved in methanol.
-
Hydrogenation over 10% Pd/C (50 psi H₂, 24 hours).
-
Boc deprotection with HCl/dioxane.
Methylation of 4-Aminopiperidine
Methylation is achieved using reductive amination:
-
4-Aminopiperidine (1.0 equiv)
-
Formaldehyde (1.5 equiv)
-
Sodium cyanoborohydride (1.2 equiv) in methanol, pH 5–6 (acetic acid), 25°C, 12 hours
Coupling of Pyrrole and Piperidine Moieties
Reductive Amination
The critical C–N bond formation between the pyrrole methyl group and piperidine amine employs:
-
1-(4-Chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde (1.0 equiv)
-
4-Methylaminopiperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (1.5 equiv) in dichloromethane, 0°C → 25°C, 24 hours
Buchwald-Hartwig Amination (Alternative)
For scale-up, palladium-catalyzed coupling offers advantages:
-
3-Bromomethylpyrrole derivative (1.0 equiv)
-
4-Methylaminopiperidine (1.2 equiv)
-
Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.0 equiv) in toluene, 100°C, 18 hours
Installation of N-Methylacetamide Side Chain
Alkylation of Piperidine Nitrogen
The terminal acetamide is introduced via alkylation:
-
Intermediate piperidine-pyrrole (1.0 equiv)
-
Chloroacetyl chloride (1.2 equiv)
-
Triethylamine (2.0 equiv) in THF, 0°C → 25°C, 6 hours
Methylation of Acetamide
Final N-methylation employs:
-
Acetamide intermediate (1.0 equiv)
-
Methyl iodide (1.5 equiv)
-
K₂CO₃ (2.0 equiv) in DMF, 60°C, 8 hours
Optimization Data and Comparative Analysis
| Step | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Pyrrole synthesis | Paal-Knorr | Toluene | 110 | 6 | 78 | 95 |
| Piperidine methylation | Reductive amination | MeOH | 25 | 12 | 92 | 98 |
| Coupling | Buchwald-Hartwig | Toluene | 100 | 18 | 82 | 97 |
| Acetamide installation | Alkylation | THF | 25 | 6 | 85 | 96 |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrrole Formation : Use of bulky directing groups (e.g., trichloroethyl) minimizes undesired regioisomers.
-
Piperidine Ring Conformation : Chair conformation stabilization via Boc protection ensures proper stereoelectronic alignment during coupling.
-
Over-alkylation in Acetamide Step : Slow addition of methyl iodide at low temperatures prevents quaternary ammonium salt formation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
OSM-S-88 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
The reactions of OSM-S-88 are typically carried out under controlled conditions to ensure the desired product is obtained. For example, oxidation reactions may be conducted at elevated temperatures with a suitable oxidizing agent, while reduction reactions might require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of OSM-S-88 depend on the specific reaction conditions and reagents used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide exhibit significant anticancer properties. For instance, derivatives of chlorophenyl-pyrrole structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
- CNS Disorders :
- Metabolic Syndrome :
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrrole derivatives and tested their efficacy against breast cancer cell lines (MCF-7, MDA-MB 231). The results indicated that certain derivatives exhibited IC50 values as low as 27.7 µM against cancer cells while showing minimal toxicity to normal cells (IC50 > 100 µM) .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective properties of similar compounds demonstrated that they could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential for therapeutic use in conditions characterized by oxidative damage, such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of OSM-S-88 involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that OSM-S-88 may influence signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorinated Aromatic Systems
a. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features : A dichlorophenyl-acetamide derivative with a dihydro-pyrazol ring.
- Structural Comparison: Both compounds contain chlorinated aryl groups (4-chlorophenyl vs. 3,4-dichlorophenyl) and acetamide groups. The target compound’s pyrrole-piperidine system contrasts with the pyrazolone ring in this analogue. Conformational Differences: The dihedral angles between the chlorophenyl and heterocyclic rings in the analogue vary (54.8°–77.5°), suggesting greater rotational flexibility compared to the rigid pyrrole-piperidine framework of the target compound .
b. Rimonabant (SR141716A)
- Key Features: A piperidine-based cannabinoid receptor antagonist with a 4-chlorophenyl group.
- Structural Comparison :
- Both compounds share a piperidine core and 4-chlorophenyl substitution.
- Rimonabant’s pyrazole-carboxamide group differs from the target’s pyrrole-acetamide system.
- Pharmacological Implications : Rimonabant’s high affinity for CB1 receptors (Ki = 1.8 nM) highlights the role of the 4-chlorophenyl group in receptor binding. The target compound’s pyrrole moiety may alter selectivity or potency for similar targets .
c. 4-Chloromethcathinone (4-CMC)
- Key Features: A cathinone derivative with a 4-chlorophenyl ketone structure.
- Structural Comparison: Both compounds feature a 4-chlorophenyl group but differ in core scaffolds (pyrrole-piperidine vs. cathinone’s β-keto-amphetamine). Functional Impact: 4-CMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), whereas the target compound’s amide and piperidine groups may favor GPCR modulation over transporter inhibition .
Tabulated Comparison of Key Features
Crystallographic and Conformational Insights
- The analogue in exhibits three distinct conformers in its asymmetric unit, with dihedral angles between chlorophenyl and heterocyclic rings ranging from 44.5° to 56.2°. This flexibility contrasts with the target compound’s likely rigid piperidine-pyrrole linkage, which may enhance binding specificity .
- Hydrogen bonding in the analogue stabilizes dimer formation, a property that could influence the solubility or crystallinity of the target compound if similar interactions occur .
Biological Activity
2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical details:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide |
| Molecular Formula | C19H24ClN3O |
| Molecular Weight | 345.87 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes, thereby altering metabolic pathways and affecting cellular functions.
Anticancer Properties
Research indicates that 2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide exhibits significant anticancer properties. In vitro studies have shown that the compound can:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation by interfering with cell cycle progression.
For instance, a study conducted on various cancer cell lines demonstrated a dose-dependent decrease in viability upon treatment with the compound, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has shown promising antimicrobial activity against several bacterial strains. Research indicates that it may disrupt bacterial cell membranes or inhibit essential metabolic processes within the bacteria .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry explored the efficacy of the compound against breast cancer cells. The results indicated that treatment with 10 µM of the compound resulted in a 75% reduction in cell viability after 48 hours, alongside increased markers of apoptosis .
Case Study 2: Neuroprotection in Animal Models
In an animal model study focusing on neurodegenerative disease, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. The findings suggest potential therapeutic applications for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide to improve yield and purity?
- Methodology : Begin with reaction path optimization using computational tools (e.g., quantum chemical calculations) to predict energetically favorable intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions (temperature, solvent, catalyst) .
- Experimental Validation : Use controlled stepwise coupling of the pyrrole and piperidine moieties, followed by amidation. Monitor intermediates via HPLC and NMR . Purification via recrystallization or column chromatography is critical to isolate high-purity product .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Core Techniques :
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons from 4-chlorophenyl at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
- X-ray Crystallography : Resolve conformational differences in asymmetric units (e.g., dihedral angles between aromatic rings) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Key Measures :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
- Store in airtight containers under inert gas (N₂) to prevent degradation .
Advanced Research Questions
Q. How do conformational variations in the piperidine-pyrrole backbone influence the compound’s biological activity?
- Structural Analysis : Compare dihedral angles (e.g., 54.8° vs. 77.5° in analogous dichlorophenylacetamides) using X-ray data. Conformational flexibility may modulate receptor binding .
- Activity Correlation : Pair structural data with in vitro assays (e.g., enzyme inhibition). For example, rigid conformers may enhance target affinity by reducing entropy loss during binding .
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Approaches :
- Docking Simulations : Use AutoDock or Schrödinger to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with chlorophenyl .
- Reactivity Prediction : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Study : Compare analogs like 2-(3-(4-chlorobenzyl)-pyrido-pyrimidinyl)-N-(3,4-dichlorophenyl)acetamide (antiviral) vs. fluorinated derivatives (anticancer). Use SAR tables to link substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) to activity trends .
- Statistical Design : Apply factorial experiments to isolate variables (e.g., substituent position, steric effects) using ANOVA .
Q. What methodologies enable the study of metabolic stability and degradation pathways for this compound?
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation patterns .
- Degradation Studies : Expose to accelerated conditions (heat, light, pH extremes) and monitor stability via HPLC. Identify hydrolytic cleavage points (e.g., amide bond) .
Notes for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
